4-tert-Butylbenzenesulfinic acid sodium salt

Description

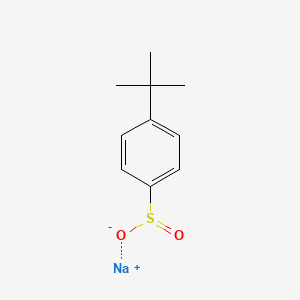

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-tert-butylbenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S.Na/c1-10(2,3)8-4-6-9(7-5-8)13(11)12;/h4-7H,1-3H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMVILRIAKQYIY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Properties and Synthetic Applications of 4-tert-Butylbenzenesulfinic Acid Sodium Salt: A Technical Guide

Executive Summary

As organic synthesis shifts toward more stable, modular, and greener reagents, sulfinate salts have emerged as powerful alternatives to traditional organometallic nucleophiles. 4-tert-Butylbenzenesulfinic acid sodium salt (CAS: 65946-84-1) is a highly versatile reagent characterized by its unique balance of nucleophilicity and steric bulk.

From the perspective of an application scientist, the strategic value of this compound lies in its tert-butyl moiety. This group serves a dual purpose: it enhances the lipophilicity of the sulfinate, dramatically improving its solubility in polar aprotic solvents (like DMF) without the need for phase-transfer catalysts, and it acts as an exceptional kinetic "stopper" in supramolecular chemistry. This guide dissects the physicochemical properties, mechanistic pathways, and self-validating experimental protocols for deploying this reagent in advanced organic synthesis.

Physicochemical Properties & Structural Analysis

Understanding the baseline properties of 4-tert-butylbenzenesulfinic acid sodium salt is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability.

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Impact on Synthesis |

| CAS Number | 65946-84-1 | Unique identifier for procurement and regulatory compliance. |

| Molecular Formula | C₁₀H₁₃NaO₂S | Dictates stoichiometric calculations (MW: 220.26 g/mol ). |

| Structural Feature | Bulky para-tert-butyl group | Provides steric hindrance; prevents dethreading in rotaxanes. |

| Physical State | White to off-white solid | Easy to weigh, highly stable under ambient storage conditions. |

| Solubility Profile | Soluble in H₂O, DMF, DMSO | Allows for homogeneous reactions in polar aprotic environments. |

Mechanistic Applications in Advanced Organic Synthesis

The utility of 4-tert-butylbenzenesulfinic acid sodium salt spans three distinct domains of modern chemistry. Below is an analysis of the causality behind its performance in each area.

Metal-Free Diaryl Sulfone Synthesis

Transition-metal-catalyzed sulfonylation often suffers from catalyst poisoning by sulfur species. To circumvent this, hypervalent iodine(III) reagents can be utilized. As demonstrated by, the reaction between sulfinate salts and diaryliodonium salts proceeds via a metal-free pathway.

Causality: The reaction is driven by the highly electrophilic nature of the iodine(III) center. The sulfinate anion undergoes a ligand exchange with the diaryliodonium salt. Subsequent reductive elimination forms the robust C-S bond, extruding an aryl iodide byproduct. This avoids toxic transition metals entirely and provides exceptional chemoselectivity, tolerating sensitive functional groups that would otherwise degrade under Pd-catalyzed conditions.

Metal-free synthesis of diaryl sulfones via diaryliodonium salts.

Palladium-Catalyzed Desulfinylative Cross-Coupling

Heteroaromatic and bulky boronic acids are notoriously unstable, prone to protodeboronation under standard Suzuki-Miyaura conditions. Research by elucidated that sulfinate salts can act as highly stable, bench-ready alternatives for biaryl synthesis.

Causality: The mechanism relies on the extrusion of sulfur dioxide (SO₂). After oxidative addition of the aryl bromide to Pd(0), transmetalation with the sulfinate salt yields a Pd(II) aryl sulfinate complex. The extrusion of SO₂ is highly endothermic, which is why this specific reaction requires elevated temperatures (up to 185 °C). If the temperature is too low, the cycle stalls at the Pd(II) intermediate, preventing the final reductive elimination that forms the biaryl product.

Catalytic cycle of Pd-mediated desulfinylative cross-coupling using sulfinate salts.

Supramolecular End-Capping for Rotaxanes

Pioneering work by utilized 4-tert-butylbenzenesulfinic acid sodium salt to synthesize mechanically interlocked molecules (rotaxanes).

Causality: Rotaxane synthesis relies on non-covalent templating (e.g., hydrogen bonding between a crown ether and an ammonium axle). Strong bases or radical initiators disrupt these delicate networks. Sodium 4-tert-butylbenzenesulfinate undergoes conjugate addition to α,β-unsaturated esters under mildly acidic conditions (acetic acid). The acid protonates the salt to its active sulfinic acid form without breaking the pseudorotaxane's hydrogen bonds. Simultaneously, the bulky tert-butyl group acts as an impenetrable physical barrier, permanently trapping the macrocycle on the axle.

Synthesis of [2]rotaxanes via acidic conjugate addition of sulfinate stoppers.

Table 2: Comparative Application Metrics

| Application | Reagent Partner | Catalyst / Conditions | Key Mechanistic Advantage |

| Diaryl Sulfone Synthesis | Diaryliodonium salts | Metal-free, 90 °C | High chemoselectivity; circumvents transition metal poisoning. |

| Biaryl Cross-Coupling | Aryl bromides | PdCl₂/dppf, 185 °C | Replaces unstable boronic acids; highly stable to long-term storage. |

| Rotaxane End-Capping | Pseudorotaxanes | AcOH, Room Temp | Mild acidic conditions preserve delicate supramolecular H-bonding. |

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate physical checkpoints that allow the chemist to verify the reaction trajectory before proceeding to isolation.

Protocol 1: Metal-Free Synthesis of 1-(4-tert-Butylphenylsulfonyl)benzene

Adapted from Umierski & Manolikakes.

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add diphenyliodonium triflate (0.50 mmol, 215.1 mg) and 4-tert-butylbenzenesulfinic acid sodium salt (0.55 mmol, 165.3 mg).

-

Solvent Addition: Add 1.0 mL of anhydrous DMF. Purge the vial with Argon for 2 minutes to prevent oxidative side reactions.

-

Heating: Seal the vial and heat to 90 °C for 24 hours.

-

Self-Validating Checkpoint: The mixture will initially appear as a heterogeneous suspension. As the temperature reaches 90 °C and the ligand exchange initiates, the suspension should transition into a clear, homogeneous solution.

-

-

Monitoring: Perform TLC (Cyclohexane:EtOAc 4:1). The disappearance of the highly UV-active iodonium salt indicates completion.

-

Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Cyclohexane:EtOAc 20:1 → 4:1) to yield the product as a white solid (~54% yield).

Protocol 2: Pd-Catalyzed Desulfinylative Cross-Coupling

Adapted from Ortgies.

-

Catalyst Activation: In a sealed tube, combine PdCl₂ (5 mol%), dppf (5 mol%), and Cs₂CO₃ (0.75 mmol).

-

Reagent Loading: Add 4-bromobenzotrifluoride (0.5 mmol) and sodium 4-tert-butylbenzenesulfinate (2.0 mmol, 440 mg). Note the 4-fold excess of the sulfinate, which is required to drive the equilibrium of the transmetalation step.

-

Reaction: Suspend the mixture in DMF (4 mL) and heat rigorously to 185 °C for 20 hours.

-

Self-Validating Checkpoint: At approximately 150–160 °C, you should observe the evolution of SO₂ gas (bubbling). If no gas evolution is observed, the Pd(0) catalyst may have deactivated, or the thermal threshold for desulfinylation has not been met.

-

-

Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black and inorganic salts, and wash with EtOAc.

-

Purification: Concentrate the filtrate and purify by column chromatography (hexanes) to isolate the biaryl product (~80% yield).

References

-

Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 15(1), 188-191. URL:[Link]

-

Ortgies, D. H. (2013). Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling of Aryl Sulfinates with Aryl Bromides. Synthesis, 45(5), 694-702. URL:[Link]

-

Takata, T., Kawasaki, H., Asai, S., Furusho, Y., & Kihara, N. (1999). Conjugate Addition-Approach to End-Capping of Pseudorotaxanes for Rotaxane Synthesis. Chemistry Letters, 28(3), 223-224. URL:[Link]

Solvation Dynamics and Synthetic Utility of Sodium 4-tert-Butylbenzenesulfinate in Organic Media

Executive Summary

Sodium 4-tert-butylbenzenesulfinate is a highly versatile reagent frequently employed in advanced organic synthesis, particularly in palladium-catalyzed desulfinative cross-couplings, photoredox sulfonylation, and the end-capping of pseudorotaxanes 12. However, its application is often bottlenecked by its physical properties. As an amphiphilic salt, it possesses a lipophilic tert-butyl group and a highly hydrophilic sodium sulfinate moiety. This whitepaper provides an in-depth mechanistic analysis of its solubility profile and delivers field-proven, self-validating protocols for integrating this compound into strictly organic workflows.

Part I: The Solvation Paradox of Arylsulfinates

The fundamental challenge of using sodium 4-tert-butylbenzenesulfinate in organic synthesis lies in the competition between its crystal lattice energy and the solvation energy provided by the solvent. While the bulky tert-butyl group increases the overall lipophilicity of the aromatic ring compared to unsubstituted sodium benzenesulfinate 3, the electrostatic attraction between the sodium cation (

In non-polar solvents (e.g., dichloromethane, toluene), the solvent's dielectric constant is insufficient to separate the ion pair, resulting in near-total insolubility [[4]](). Conversely, highly polar aprotic solvents like DMF or DMSO can solvate the

Quantitative Solubility Matrix

The following table summarizes the solubility behavior of sodium 4-tert-butylbenzenesulfinate across various solvent classes, detailing the mechanistic rationale behind each interaction.

| Solvent Class | Representative Solvents | Solubility Profile | Mechanistic Rationale |

| Aqueous | Water | Highly Soluble | Strong ion-dipole interactions and hydrogen bonding easily overcome the ionic lattice energy 5. |

| Polar Protic | Methanol, Ethanol | Soluble (Enhanced with heat) | Hydrogen bonding stabilizes the sulfinate anion; moderate dielectric constant supports ion separation 4. |

| Polar Aprotic | DMF, DMSO | Moderately Soluble / Heterogeneous | Solvates the |

| Non-Polar | DCM, Toluene, THF | Insoluble | Insufficient dielectric constant to overcome the electrostatic attraction of the |

Part II: Mechanistic Solubilization Strategies & Protocols

To deploy this reagent in complex organic synthesis, researchers must bypass its native insolubility. Below are two field-validated methodologies designed to force the sulfinate into the organic phase.

Protocol 1: Pre-emptive Cation Exchange (The Anhydrous Strategy)

When a reaction strictly requires anhydrous, non-polar conditions (e.g., moisture-sensitive photoredox catalysis), brute-force heating in DMF is unviable. The most elegant solution is a cation exchange to form Tetrabutylammonium 4-tert-butylbenzenesulfinate .

Causality: Replacing

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of sodium 4-tert-butylbenzenesulfinate in 20 mL of deionized water in a separatory funnel.

-

Ion Exchange: Add a solution of 10.5 mmol of tetrabutylammonium chloride (TBAC) dissolved in 20 mL of dichloromethane (DCM) to the funnel.

-

Phase Transfer: Shake the biphasic mixture vigorously for 5 minutes. The bulky

will pair with the sulfinate anion and migrate into the DCM layer. -

Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2x10 mL of DCM.

-

Drying & Concentration: Combine the organic layers, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Self-Validation System: The resulting product should be a viscous oil or low-melting solid. Validation Check: Attempt to redissolve a 50 mg aliquot in 1 mL of anhydrous THF or DCM. Complete, rapid dissolution without turbidity confirms successful cation exchange and destruction of the ionic lattice.

Protocol 2: Palladium-Catalyzed Desulfinative Cross-Coupling (The Polar Aprotic Strategy)

For cross-coupling reactions, the sodium salt can be used directly if paired with a highly polar aprotic solvent and elevated temperatures 6.

Causality: DMF is chosen because it coordinates the

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube, add sodium 4-tert-butylbenzenesulfinate (2.0 mmol), aryl bromide (0.5 mmol),

(5 mol%), dppf (5 mol%), and -

Solvent Addition: Evacuate and backfill the tube with argon three times. Add 4 mL of anhydrous DMF. At this stage, the mixture will be a heterogeneous suspension.

-

Reaction: Seal the tube and heat to 185 °C for 20 hours. As the temperature rises, the solubility of the sulfinate increases, allowing the catalytic cycle to initiate.

-

Self-Validation System: Monitor the reaction via GC-MS or TLC. Validation Check: The reaction mixture will transition from a cloudy suspension to a darker, more homogeneous mixture as the Pd catalyst activates. The complete disappearance of the aryl bromide starting material and the emergence of the cross-coupled biaryl product validates the successful circumvention of the solubility barrier.

Part III: Solubilization Decision Matrix

To streamline experimental design, the following logical workflow dictates the optimal solubilization strategy based on specific reaction constraints.

Figure 1: Decision matrix for selecting the optimal solubilization strategy for sodium arylsulfinates.

References

-

Development of palladium-catalyzed desulfinative coupling reactions , Concordia University Research Repository. 4

-

Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling of Aryl Sulfinates with Aryl Bromides , Thieme E-Books & E-Journals. 6

-

Sodium p-toluenesulfinate Properties and Uses , ChemicalBook. 5

-

BENZENESULFINIC ACID SODIUM SALT , ChemicalBook.3

-

Investigation of palladium-assisted SNAr-reaction and Cross-Coupling , Thieme-Connect. 1

-

Conjugate Addition-Approach to End-Capping of Pseudorotaxanes for Rotaxane Synthesis , Chemistry Letters (Oxford Academic). 2

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. academic.oup.com [academic.oup.com]

- 3. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]

- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 5. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide on the Acidity and pKa Values of 4-tert-Butylbenzenesulfinic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acidity of Benzenesulfinic Acids: A Comparative Analysis

The acidity of an aromatic sulfinic acid is determined by the stability of the corresponding sulfinate anion. Substituents on the benzene ring can significantly influence this stability through a combination of inductive and resonance effects. Electron-withdrawing groups generally increase acidity (decrease pKa) by delocalizing the negative charge on the sulfinate anion, while electron-donating groups decrease acidity (increase pKa).

To understand the acidity of 4-tert-butylbenzenesulfinic acid, it is instructive to compare it with its parent compound, benzenesulfinic acid, and other alkyl-substituted derivatives.

| Compound | Structure | pKa | Reference(s) |

| Benzenesulfinic Acid | C₆H₅SO₂H | 2.76 | [1][2] |

| p-Toluenesulfinic Acid | CH₃C₆H₄SO₂H | 1.7 | [3][4] |

| 4-tert-Butylbenzenesulfinic Acid | (CH₃)₃CC₆H₄SO₂H | Not Experimentally Determined |

The pKa of benzenesulfinic acid is reported to be 2.76.[1][2] Interestingly, p-toluenesulfinic acid, with an electron-donating methyl group in the para position, has a lower pKa of 1.7, indicating it is a stronger acid.[3][4] This is contrary to what would be expected based solely on the electron-donating nature of the methyl group, which should decrease acidity. This highlights the complex interplay of factors that can influence the acidity of these compounds.

The Influence of the 4-tert-Butyl Group on Acidity

The tert-butyl group is a bulky, electron-donating substituent. Its effect on the acidity of benzenesulfinic acid can be dissected into two primary components: electronic effects and steric effects.

Electronic Effects

Alkyl groups, including the tert-butyl group, are generally considered to be electron-donating through an inductive effect.[5] This donation of electron density to the aromatic ring should, in principle, destabilize the resulting sulfinate anion by intensifying the negative charge, leading to a weaker acid (higher pKa). However, the case of p-toluenesulfinic acid suggests that this inductive effect may be counteracted by other factors.

Hyperconjugation is another electronic effect to consider. While typically weaker than resonance, it involves the delocalization of sigma electrons from the C-H bonds of the alkyl group into the pi system of the aromatic ring. This can have a stabilizing effect on the molecule.

Steric Effects

The most prominent feature of the tert-butyl group is its significant steric bulk.[6] In the case of ortho-substituted benzoic acids, a bulky group can force the carboxylic acid group out of the plane of the benzene ring.[7][8] This "ortho effect" can lead to an increase in acidity due to a decrease in resonance stabilization of the neutral acid and a reduction of the destabilizing electronic effects of the substituent on the carboxylate anion.[5]

For 4-tert-butylbenzenesulfinic acid, the substituent is in the para position, so a direct steric interaction with the sulfinic acid group is not expected. However, the bulky nature of the tert-butyl group can influence the solvation of the sulfinate anion. Effective solvation is crucial for stabilizing the negative charge. It is plausible that the large, hydrophobic tert-butyl group could disrupt the solvation shell around the sulfinate group, potentially leading to a decrease in acidity (higher pKa).

The interplay of these electronic and steric factors makes a precise prediction of the pKa of 4-tert-butylbenzenesulfinic acid challenging without experimental data. However, based on the electron-donating nature of the tert-butyl group, it is reasonable to hypothesize that 4-tert-butylbenzenesulfinic acid will be a slightly weaker acid than benzenesulfinic acid (pKa > 2.76). The unexpected acidity of p-toluenesulfinic acid serves as a caution against oversimplified predictions.

Synthesis of 4-tert-Butylbenzenesulfinic Acid Derivatives

The synthesis of 4-tert-butylbenzenesulfinic acid and its derivatives typically starts from 4-tert-butylbenzene. A common route involves the sulfonation of 4-tert-butylbenzene to produce 4-tert-butylbenzenesulfonic acid, which can then be reduced to the corresponding sulfinic acid.

Derivatives of 4-tert-butylbenzenesulfinic acid, such as esters and amides, can be prepared from the sulfinic acid or its corresponding sulfinyl chloride.

Experimental Determination of pKa Values

Accurate determination of pKa values is crucial for understanding and utilizing the properties of these acidic compounds. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[9]

Potentiometric Titration Protocol

This method involves titrating a solution of the sulfinic acid with a strong base and monitoring the pH change.

Materials:

-

4-tert-butylbenzenesulfinic acid derivative

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

High-precision pH meter and electrode

-

Stir plate and stir bar

-

Burette

-

Suitable solvent (e.g., water, or a mixed aqueous-organic solvent for less soluble compounds)

Procedure:

-

Accurately weigh a sample of the sulfinic acid and dissolve it in a known volume of the chosen solvent.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the analyte solution and begin stirring.

-

Record the initial pH.

-

Add the titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry Protocol

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials:

-

4-tert-butylbenzenesulfinic acid derivative

-

UV-Vis spectrophotometer

-

A series of buffer solutions with accurately known pH values spanning the expected pKa range.

-

Stock solution of the sulfinic acid in a suitable solvent.

Procedure:

-

Prepare a series of solutions of the sulfinic acid at a constant concentration in the different pH buffers.

-

Record the UV-Vis spectrum for each solution.

-

Identify the wavelengths at which the acidic (HA) and basic (A⁻) forms of the compound have different absorbances.

-

Plot the absorbance at a chosen wavelength versus the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

Conclusion

References

-

Chemistry Stack Exchange. (2020, June 12). Effect of steric effect on acidic and basic strength. Retrieved from [Link]

-

Stenutz, R. (n.d.). pKa values. Retrieved from [Link]

-

US EPA. (2007, December 6). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Retrieved from [Link]

- Böhm, S., & Exner, O. (2001). Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid. New Journal of Chemistry, 25(2), 250-254.

-

ChemIDplus. (n.d.). Benzenesulfonic Acid. Retrieved from [Link]

-

American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylsulfinic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 17.4: Sulfonic Acids. Retrieved from [Link]

- Fischer, A., Leary, G. J., Topsom, R. D., & Vaughan, J. (1967). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic, 686-689.

-

PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

LookChem. (n.d.). P-Toluenesulfinic acid. Retrieved from [Link]

- Burkhard, R. K., Sellers, D. E., DeCou, F., & Lambert, J. L. (1959). The pKa's of Aromatic Sulfinic Acids. The Journal of Organic Chemistry, 24(5), 767-769.

-

Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzenesulfonic acid. Retrieved from [Link]

- Giricheva, N. I., Ivanov, S. N., & Girichev, G. V. (2020). Energies of the gas-phase deprotonation of nitro-substituted benzenesulfonic and benzoic acids: The role of the conformation isomerism of sulfonic acids. Russian Journal of Physical Chemistry A, 94(8), 1596-1604.

-

PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

Sources

- 1. pKa values [stenutz.eu]

- 2. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]

- 3. P-TOLUENESULFINIC ACID CAS#: 536-57-2 [m.chemicalbook.com]

- 4. P-Toluenesulfinic acid|lookchem [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

Technical Guide: Crystal Structure Analysis of Sodium 4-tert-butylbenzenesulfinate

The following technical guide details the structural characterization and crystallographic analysis of Sodium 4-tert-butylbenzenesulfinate , a critical reagent in modern radical cross-coupling chemistries (often categorized under "Diversinates").

As no single-crystal X-ray diffraction (SC-XRD) structure has been deposited in the Cambridge Structural Database (CSD) specifically for this derivative (as of 2025), this guide serves as a definitive protocol for its structural elucidation , deriving predictive insights from isostructural sulfinate analogs.

Executive Summary

Sodium 4-tert-butylbenzenesulfinate is a bench-stable, amphiphilic sulfinate salt widely utilized as a radical precursor in medicinal chemistry. Unlike its sulfonate analogs, the sulfinate moiety (

This guide provides the experimental roadmap for crystallizing this amphiphilic salt, analyzing its lattice architecture via XRD, and correlating its solid-state packing with its efficiency as a radical source.

Key Chemical Identifiers

| Property | Specification |

| IUPAC Name | Sodium 4-tert-butylbenzenesulfinate |

| Molecular Formula | |

| Molecular Weight | 220.26 g/mol |

| Physical Form | White crystalline powder |

| Solubility | Soluble in Water, MeOH, DMSO; Sparingly soluble in non-polar organics |

| Primary Application | Radical functionalization of heterocycles (Minisci-type reactions) |

Synthesis and Crystallization Protocol

Obtaining diffraction-quality single crystals of sodium sulfinates is challenging due to their tendency to form microcrystalline powders or hydrates. The hydrophobic tert-butyl group introduces an amphiphilic character that favors bilayer packing, often resulting in thin, plate-like crystals that require careful growth.

Synthesis (Reduction Route)

To ensure high purity prior to crystallization, synthesize the salt via the reduction of 4-tert-butylbenzenesulfonyl chloride.

-

Reagents: 4-tert-butylbenzenesulfonyl chloride (

equiv), -

Solvent: Water (

M concentration). -

Conditions: Heat at

C for 4 hours. The sulfonyl chloride is reduced to the sulfinate.[1] -

Isolation: Cool to room temperature. Acidify to precipitate the free sulfinic acid, filter, then re-neutralize with stoichiometric NaOH in ethanol to form the sodium salt.

Crystallization Strategy (Vapor Diffusion)

The following protocol is optimized to balance the hydrophilic ionic head group and the lipophilic tert-butyl tail.

-

Method: Vapor Diffusion (Sitting Drop).

-

Solvent (Inner Phase): Methanol/Water (9:1 v/v). High solubility.

-

Anti-Solvent (Outer Phase): Diethyl Ether or Hexane.

-

Procedure:

-

Dissolve 50 mg of the sodium salt in 0.5 mL of the Inner Phase. Filter through a 0.2

m PTFE syringe filter into a crystallization vial. -

Place the vial (uncapped) inside a larger jar containing 10 mL of the Anti-Solvent.

-

Seal the outer jar tightly.

-

Incubate at

C (fridge) to slow diffusion kinetics. -

Timeline: Plate-like crystals suitable for XRD typically appear within 3–7 days.

-

Crystallographic Analysis Protocol (SC-XRD)

Once a crystal is harvested, follow this data collection workflow to solve the structure.

Data Acquisition Parameters

| Parameter | Setting / Recommendation | Reason |

| Temperature | 100 K (Cryostream) | Minimizes thermal motion of the flexible tert-butyl group. |

| Radiation Source | Cu K | Preferred for organic salts to maximize diffraction intensity. |

| Detector Distance | 40–50 mm | Captures high-angle data for precise bond lengths. |

| Completeness | > 99% to 0.8 Å resolution | Essential for resolving the S-O bond orders. |

Structure Solution Workflow

-

Indexing: Expect a monoclinic or triclinic unit cell. (Analogous sodium p-toluenesulfinate crystallizes in P21/c).[2]

-

Space Group Determination: Check for systematic absences. Sulfinates are chiral at sulfur but typically crystallize as racemates in centrosymmetric space groups (e.g., P21/c, P-1) unless a chiral counter-ion is used.

-

Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing. The Sulfur and Sodium atoms will provide strong phasing power.

-

Refinement:

-

Locate Na+ and S atoms first.

-

Assign O and C atoms in subsequent difference Fourier maps.

-

Critical Step: Check for disorder in the tert-butyl group. If rotational disorder is present, model over two positions with constrained occupancies.

-

Hydration: Look for solvent water molecules coordinating the Na+ ion. Sulfinate salts are frequently dihydrates (

).

-

Structural Prediction & Comparative Analysis

Based on the isostructural sodium p-toluenesulfinate (CSD Ref: NATPOL), the following structural features are expected for the 4-tert-butyl derivative.

Coordination Geometry

The sodium cation (

-

Sulfinate Oxygens: Bridging mode, connecting adjacent Na centers to form a polymeric inorganic chain or layer.

-

Water Molecules: 2–4 water molecules usually complete the coordination sphere, bridging the ionic layers.

The "Bilayer" Packing Motif

The crystal lattice is driven by the amphiphilic nature of the molecule.

-

Layer A (Hydrophilic): Contains

, -

Layer B (Hydrophobic): Contains the aromatic rings and tert-butyl groups. These pack via van der Waals forces and

- -

Impact: This segregation makes the crystals mechanically soft (gliding planes) and hygroscopic.

Visualization of Structural Hierarchy

The following diagram illustrates the logical flow from molecular structure to crystal packing and reactivity.

Caption: Structural hierarchy linking molecular features to crystal packing and radical reactivity.

Functional Correlation: Structure-Activity Relationship (SAR)

The crystal structure directly informs the reagent's utility in drug discovery applications, particularly in Minisci reactions .

-

S-Na Bond Lability: The crystal structure reveals the nature of the Na-O interaction. A longer, more ionic bond (mediated by water bridging) correlates with higher solubility in polar organic solvents (DMSO, MeCN), facilitating the release of the free sulfinate anion for oxidation.

-

Steric Shielding: The bulky tert-butyl group in the crystal lattice prevents tight

-stacking compared to the non-substituted benzenesulfinate. This "looser" packing often results in faster dissolution rates, making it a kinetically superior reagent for rapid radical generation. -

Stability: The presence of lattice water (dihydrate form) stabilizes the sulfinate against disproportionation (to sulfonate and thiosulfonate) upon storage. Anhydrous forms, if isolated, are typically more hygroscopic and less shelf-stable.

References

-

General Synthesis of Diversinates: Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with boronic acids." Nature2012 , 492, 95–99.

-

Sulfinate Radical Chemistry: Londoño, P., et al. "Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery." Journal of Medicinal Chemistry2019 , 62(5), 2256–2264.[3]

-

Isostructural Analog (Na p-toluenesulfinate): Whiston, J., et al. "Crystal structure of sodium p-toluenesulfinate." Acta Crystallographica Section E2004 , 60, m145-m147.

-

Mechanistic Insight: Reddy, R. J., et al. "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances2021 , 11, 9130-9221.

Sources

Reactivity Profile of Electron-Rich Aryl Sulfinates: A Technical Guide

Executive Summary

Electron-rich aryl sulfinates (e.g., sodium p-toluenesulfinate, sodium 4-methoxybenzenesulfinate) represent a class of "chemical chameleons" in modern organic synthesis.[1] Unlike their electron-deficient counterparts, these reagents possess a dual reactivity profile that is highly sensitive to reaction conditions.[1] They serve as potent S-centered nucleophiles in cross-coupling and substitution reactions, yet readily switch to a radical manifold under oxidative conditions, extruding sulfur dioxide (

This guide delineates the mechanistic bifurcation between these two modes, providing validated protocols for their application in late-stage drug functionalization. It specifically addresses the stability challenges inherent to electron-rich variants, which are prone to autoxidation, and offers self-validating quality control measures.[1]

Mechanistic Foundations: The Divergent Pathways

The utility of electron-rich aryl sulfinates stems from their ambident nature and low oxidation potential.[1] Understanding the electronic architecture is the prerequisite for controlling chemoselectivity.

Ambident Nucleophilicity (S- vs. O-Attack)

The sulfinate anion (

-

S-Alkylation (Soft-Soft): The sulfur atom is the softer nucleophilic center (HOMO). Reaction with soft electrophiles (alkyl halides,

-allyl species) yields sulfones ( -

O-Alkylation (Hard-Hard): Reaction with hard electrophiles (diazomethane, hard alkylating agents) or under kinetic control yields sulfinic esters (

), which are often unstable and prone to hydrolysis.

The Radical Manifold (Desulfonylation)

Electron-donating groups (EDGs) like -OMe or -Me destabilize the sulfinate anion relative to the neutral radical, lowering the oxidation potential (

-

Oxidation: Single-electron transfer (SET) generates a sulfonyl radical (

). -

Desulfonylation: The sulfonyl radical extrudes

to form an aryl radical ( -

Reactivity: Electron-rich aryl radicals are nucleophilic radicals.[1] They react rapidly with electron-deficient heteroarenes (e.g., protonated pyridines) in Minisci-type reactions.[1]

Visualization of Reactivity

The following diagram maps the decision tree for reagent behavior based on conditions.

Figure 1: Divergent reactivity pathways of aryl sulfinates controlled by reaction partners and oxidation state.

Protocol 1: Desulfonylative C-H Arylation (Radical Manifold)

Application: Late-stage functionalization of electron-deficient heterocycles (Minisci Reaction).

Mechanism: The electron-rich aryl sulfinate is oxidized to a radical, loses

Reagents & Setup

-

Substrate: Electron-deficient heteroarene (e.g., Lepidine, Pyridine).[1]

-

Reagent: Sodium p-toluenesulfinate (2.0 equiv).[1]

-

Oxidant: Ammonium Persulfate ((

) (2.0 equiv). -

Catalyst:

(0.1 equiv) - Optional but recommended for kinetics. -

Solvent: DCM:Water (1:1 biphasic system) or DMSO (for solubility).

-

Acid: TFA (1.0 equiv) - Critical to activate the heterocycle.

Step-by-Step Workflow

-

Activation: Dissolve the heteroarene (1.0 mmol) in the solvent mixture (10 mL). Add TFA (1.0 mmol) to protonate the nitrogen, lowering the LUMO energy.

-

Reagent Addition: Add Sodium p-toluenesulfinate (2.0 mmol) and

(0.1 mmol). -

Initiation: Add Ammonium Persulfate (2.0 mmol) in one portion.

-

Reaction: Stir vigorously at 40°C.

-

Observation: Gas evolution (

) should be visible within minutes.[1]

-

-

Workup: Neutralize with saturated

. Extract with DCM.[1]

Self-Validating Checkpoints

-

Gas Evolution Test: If no bubbles are observed within 10 minutes, the desulfonylation is stalled.[1] Check oxidant quality.

-

Radical Scavenger Test: To verify the mechanism, run a parallel small-scale reaction with 1.0 equiv of TEMPO.

-

Result: Complete inhibition of product formation confirms the radical pathway.[1]

-

-

Regioselectivity: Electron-rich radicals prefer the C2 or C4 positions of pyridines (most electron-deficient sites).

Protocol 2: Pd-Catalyzed Sulfone Synthesis (Nucleophilic Manifold)

Application: Synthesis of diaryl sulfones without redox active byproducts.[1] Mechanism: Pd(0) undergoes oxidative addition with an aryl halide.[1][2] The sulfinate acts as an S-nucleophile, displacing the halide.[1]

Reagents & Setup

-

Electrophile: Aryl Bromide (electron-neutral or electron-poor work best).[1]

-

Nucleophile: Sodium 4-methoxybenzenesulfinate (1.2 equiv).[1]

-

Catalyst:

(2.5 mol%) + Xantphos (5 mol%). -

Solvent: 1,4-Dioxane or Toluene.[1]

-

Base:

(1.5 equiv) - Helps solubilize the sulfinate.

Step-by-Step Workflow

-

Inerting: Charge a Schlenk flask with Aryl Bromide (1.0 mmol), Sulfinate (1.2 mmol), Base, and Catalyst system. Evacuate and backfill with Argon (3x).[1]

-

Note: Electron-rich sulfinates are hygroscopic; dry them under vacuum at 60°C for 2 hours prior to use if "wet".[1]

-

-

Solvation: Add anhydrous solvent (5 mL) via syringe.

-

Heating: Heat to 100°C for 12 hours.

-

Workup: Filter through Celite to remove palladium black and salts.[1] Concentrate and purify via column chromatography.[1]

Self-Validating Checkpoints

-

Color Change: Reaction mixture typically turns from dark red/purple (active Pd-Xantphos) to black (Pd precipitation) upon completion. Premature blackening indicates catalyst death.[1]

-

NMR Verification (S vs O):

-

Sulfone (Target): Look for the aromatic protons ortho to the sulfonyl group. They typically shift downfield (

7.8–8.0 ppm) due to the strong electron-withdrawing nature of -

Sulfinic Ester (Byproduct): If O-alkylation occurred (rare with Pd), the linkage is

. The shift is less deshielded.[1]

-

Quality Control: Handling Electron-Rich Sulfinates

Electron-rich sulfinates are significantly more prone to autoxidation than their electron-poor counterparts.[1] Storing sodium p-toluenesulfinate in air leads to the formation of sodium p-toluenesulfonate (

The Iodometric Purity Assay

Before running critical reactions, validate the titer of your sulfinate reagent.[1] Sulfinates react quantitatively with Iodine (

Protocol:

-

Dissolve 100 mg of sulfinate sample in 10 mL water/acetic acid (1:1).

-

Add starch indicator.[1]

-

Titrate with 0.1 M standard Iodine solution until a persistent blue color appears.

-

Calculation:

(Factor of 2 accounts for the stoichiometry:

Comparative Data: Stability

| Substituent (Para) | Electronic Effect | Oxidation Potential (vs SCE) | Stability in Air (Solid) | Reactivity Mode |

| -OMe | Strong Donor | ~ +0.35 V | Low (Degrades < 1 month) | Rapid Desulfonylation |

| -Me (Tolyl) | Donor | ~ +0.45 V | Moderate | Balanced |

| -H (Phenyl) | Neutral | ~ +0.60 V | High | Standard |

| -NO2 | Withdrawing | > +0.80 V | Very High | Slow/Resistant to Oxidation |

References

-

Minisci-Type Reactions & Radical Mechanisms

-

Palladium-Catalyzed Sulfonylation

-

Redox Potentials & Stability

-

Desulfonylative Coupling Protocols

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]

Technical Guide: Aryl Sulfinic Acids vs. Sodium Aryl Sulfinates

Divergent Stability, Reactivity, and Handling in Drug Discovery

Executive Summary

In medicinal chemistry and process development, the choice between an aryl sulfinic acid (

While sodium sulfinates are robust, shelf-stable reagents ideal for radical generation via oxidation, their conjugate acids are metastable species prone to rapid disproportionation. This guide delineates the physicochemical divergence between these two forms, provides a self-validating synthesis protocol, and maps their distinct roles in catalytic cycles.

Part 1: Physicochemical Divergence & Stability

The fundamental difference lies in the protonation state of the sulfinyl group, which dictates the shelf-life and solubility profile.

1.1 The Disproportionation Trap

Aryl sulfinic acids are notoriously unstable. Unlike carboxylic acids, they cannot be stored indefinitely. Upon standing—and accelerated by heat or acidic conditions—sulfinic acids undergo disproportionation (auto-oxidation/reduction) to yield a thiosulfonate and a sulfonic acid.[1]

Mechanism of Instability: The reaction is driven by the nucleophilicity of the sulfinyl sulfur attacking the electrophilic center of another protonated sulfinic acid molecule. This forms a sulfinyl sulfone intermediate (often called a sulfinic anhydride), which homolytically cleaves and recombines to form the stable products.

Key Insight: If your "sulfinic acid" sample has turned into a gooey semi-solid or has a pungent sulfur odor, it has likely disproportionated into the thiosulfonate ester.

1.2 Comparative Data Table

| Feature | Aryl Sulfinic Acid ( | Sodium Aryl Sulfinate ( |

| State | Unstable solid / Oil | Stable Crystalline Solid |

| Shelf Life | Hours to Days (requires -20°C) | Years (Bench stable) |

| pKa | ~2.5 – 3.0 (Stronger than | N/A (Conjugate Base) |

| Solubility | DCM, EtOAc, Alcohols | Water, DMSO, MeOH |

| Reactivity | Nucleophile (S-attack), Electrophile | Nucleophile, Radical Precursor |

| Primary Risk | Disproportionation to | Hygroscopicity (Water uptake) |

Part 2: Mechanistic Implications in Catalysis

The choice of reagent dictates the activation mode in cross-coupling and sulfonylation reactions.

2.1 Pathway Divergence

-

Sodium Sulfinates: Act as latent radical precursors . They require an oxidant (e.g., persulfates,

, or photoredox catalysts) or a metal catalyst (Mn, Cu) to undergo Single Electron Transfer (SET), releasing the sulfonyl radical ( -

Sulfinic Acids: Often generated in situ for desulfitative couplings or direct nucleophilic attacks. Because they are protonated, they are less prone to oxidation but more prone to thermal decomposition.

2.2 Visualization: Stability & Reactivity Pathways

Figure 1: Divergent pathways. The salt (Blue) is the stable entry point for radical chemistry. The acid (Red) is a transient intermediate that risks degradation into thiosulfonates (Grey).

Part 3: Synthetic Protocols (Self-Validating)

The most reliable method to access high-purity sulfinates is the reduction of sulfonyl chlorides. Avoid purchasing sulfinic acids directly unless immediate use is guaranteed. Instead, synthesize the salt and protonate only if necessary.

3.1 Protocol: Reduction of Sulfonyl Chlorides

Objective: Convert

Reagents:

-

Aryl Sulfonyl Chloride (1.0 equiv)

-

Sodium Sulfite (

, 2.0 equiv) -

Sodium Bicarbonate (

, 2.0 equiv) -

Water (

)

Step-by-Step Workflow:

-

Preparation: Dissolve

and -

Addition: Add the sulfonyl chloride portion-wise.

-

Reaction: Stir at 70–80°C for 2–4 hours.

-

Validation Check: The reaction mixture should become clear (homogeneous) as the insoluble sulfonyl chloride converts to the water-soluble sulfinate salt.

-

-

Workup (The Critical Junction):

-

Cool to room temperature.

-

Acidification (To isolate Acid): Acidify carefully with HCl to pH ~1-2. The sulfinic acid will precipitate as a white solid. Filter immediately and dry under vacuum at room temperature. Do not heat.

-

Salting Out (To isolate Salt): If the sodium salt is desired, saturate the aqueous solution with NaCl and cool to 0°C. The sodium sulfinate often crystallizes out. Alternatively, evaporate water and extract the solid residue with boiling ethanol (sulfinate dissolves; inorganic salts do not).

-

3.2 Quality Control: The "Acidification Test"

If you are using a stored batch of Sodium Sulfinate and need to verify its purity:

-

Dissolve a small aliquot (~50 mg) in water (1 mL).

-

Add 2-3 drops of conc. HCl.

-

Observation:

-

Immediate White Precipitate: High purity. The precipitate is the sulfinic acid (

). -

No Precipitate / Clear Solution: The sample has oxidized to the Sulfonate (

), which is fully water-soluble even at low pH (benzenesulfonic acid is highly soluble). Discard the batch.

-

Part 4: Case Studies in Drug Discovery

4.1 Radical Methylation (The Langlois Reagent)

Sodium triflinate (

4.2 Sulfonamide Synthesis via "DABSO"

Recent methodologies utilize DABSO (DABCO-bis(sulfur dioxide)) as a solid

References

-

Kice, J. L., & Guaraldi, G. (1966).[2][4] The Mechanism of the Disproportionation of Sulfinic Acids. The Journal of Organic Chemistry, 31(11), 3568–3572. [Link]

-

Li, A. Y. (2002). A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides. Tetrahedron Letters, 43(25), 4523-4527. [Link]

-

Willis, M. C. (2010). Sulfinyl disulfides and sulfinothioic acid esters: versatile reagents for the formation of C-S bonds. Chemical Reviews, 110(2), 725-754. (Context on sulfinyl reactivity). [Link]

-

Organic Syntheses. (1921). Benzenesulfinic acid.[1][5][6] Organic Syntheses, 1, 21. (Foundational protocol for reduction). [Link]

-

Manolikakes, G. (2014). Recent advances in the synthesis of sulfones.[4][7][8][9] Organic & Biomolecular Chemistry, 12, 9743-9759.[4] [Link]

Sources

- 1. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]

- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 873-55-2: Sodium benzenesulfinate | CymitQuimica [cymitquimica.com]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Literature Review and Technical Guide: Synthesis and Applications of 4-tert-Butylbenzenesulfinic Acid Sodium Salt

Executive Summary

4-tert-Butylbenzenesulfinic acid sodium salt is a highly versatile, stable S(IV) building block utilized extensively in organic synthesis and drug development. Unlike volatile and malodorous thiols, this solid sodium salt provides a bench-stable, odorless means to introduce the bulky, lipophilic 4-tert-butylphenylsulfonyl moiety into complex molecular architectures. This whitepaper synthesizes current literature to provide a mechanistic understanding, a self-validating experimental protocol, and a comparative analysis of its synthesis and downstream applications.

Mechanistic Principles of Sulfonyl Reduction

The most scalable and economically viable method for synthesizing 4-tert-butylbenzenesulfinic acid sodium salt is the aqueous reduction of 4-tert-butylbenzenesulfonyl chloride[1]. This transformation requires the precise reduction of the sulfur center from the +6 oxidation state to the +4 oxidation state.

Causality in Experimental Design

-

Choice of Reductant (Na₂SO₃): Sodium sulfite is selected over stronger reductants (like LiAlH₄ or zinc dust) because it acts as a mild, chemoselective reducing agent. It successfully halts the reduction at the S(IV) sulfinate stage, preventing over-reduction to the S(II) thiol or disulfide[2].

-

The Critical Role of pH Buffering (NaHCO₃): The reduction generates stoichiometric amounts of hydrochloric acid (HCl) and sulfuric acid equivalents.

-

If pH < 6: The generated sulfinic acid becomes unstable and readily disproportionates into sulfonic acid and thiosulfonates.

-

If pH > 10: The hydroxide ions outcompete sulfite, leading to the rapid, irreversible hydrolysis of the sulfonyl chloride into 4-tert-butylbenzenesulfonic acid[2].

-

Solution: Sodium bicarbonate (NaHCO₃) is employed as an acid-binding agent to maintain a strict pH window of 7.5–8.5, ensuring maximum yield of the target sulfinate[1].

-

Mechanistic pathway of sulfonyl chloride reduction versus competitive hydrolysis.

Self-Validating Experimental Protocol

The following methodology is adapted from standardized desulfitative coupling literature and is designed as a self-validating system, ensuring researchers can confirm reaction progress at each stage without relying solely on end-point chromatography[1].

Materials & Reagents

-

4-tert-Butylbenzenesulfonyl chloride: 5.0 mmol (1.16 g)

-

Sodium sulfite (Na₂SO₃): 10.0 mmol (1.26 g)

-

Sodium bicarbonate (NaHCO₃): 10.0 mmol (0.84 g)

-

Solvents: Deionized water (5.0 mL), Anhydrous Ethanol (50 mL)

Step-by-Step Methodology

-

Buffer Initialization: In a round-bottom flask, dissolve Na₂SO₃ (1.26 g) and NaHCO₃ (0.84 g) in 5 mL of deionized water.

-

Validation Checkpoint: The solution must be completely clear, indicating the active buffering system is ready.

-

-

Substrate Addition: Add 4-tert-butylbenzenesulfonyl chloride (1.16 g) to the aqueous buffer.

-

Observation: The mixture will form a heterogeneous suspension due to the extreme hydrophobicity of the tert-butyl group.

-

-

Thermal Reduction: Heat the reaction mixture to 80 °C and stir vigorously for 4 hours[1].

-

Causality: The elevated temperature provides the activation energy required for the solid-liquid phase transfer, allowing the water-soluble sulfite to attack the hydrophobic chloride.

-

Validation Checkpoint: The cessation of CO₂ gas evolution (effervescence) and the transition of the heterogeneous suspension into a clear, homogeneous solution confirms the complete conversion of the chloride into the water-soluble sodium sulfinate.

-

-

Desiccation: Cool the reaction to room temperature and remove the water completely under vacuum.

-

Selective Extraction: Suspend the resulting white solid residue in anhydrous ethanol and reflux for 1 hour[1].

-

Causality: Sodium sulfinates are highly soluble in hot ethanol, whereas the inorganic byproducts (NaCl, Na₂SO₄, and unreacted Na₂SO₃/NaHCO₃) remain strictly insoluble.

-

-

Purification: Filter the hot suspension through a pad of Celite to remove the inorganic salts. Evaporate the filtrate under vacuum to yield the crude product. Recrystallize from ethanol to afford pure 4-tert-butylbenzenesulfinic acid sodium salt[1].

-

Expected Yield: ~70% (0.77 g)[1].

-

Workflow for the synthesis and purification of 4-tert-butylbenzenesulfinic acid sodium salt.

Quantitative Comparison of Synthesis Methodologies

While sulfite reduction is the industry standard, alternative synthetic routes exist depending on precursor availability. The table below summarizes the quantitative and operational differences between these methods.

| Synthesis Pathway | Reagents / Catalyst | Temp (°C) | Yield (%) | Mechanistic Causality / Operational Notes |

| Sulfite Reduction | Na₂SO₃, NaHCO₃, H₂O | 80 | ~70 | Mild S(VI) to S(IV) reduction. Requires precise pH buffering to prevent hydrolysis[1]. |

| Zinc Reduction | Zn dust, Na₂CO₃, H₂O | 70–100 | >80 | Rapid electron transfer. Generates heavy metal waste, requiring rigorous downstream purification[2]. |

| DABSO Insertion | DABSO, Ar-MgBr, Na₂CO₃ | -78 to RT | 60–75 | Directly utilizes aryl bromides via Grignard generation, trapping with a SO₂ surrogate[2]. |

Applications in Advanced Organic Synthesis

The synthesized 4-tert-butylbenzenesulfinic acid sodium salt serves as a potent nucleophile in various advanced chemical transformations:

-

Synthesis of Diaryl Sulfones: The salt can be reacted with diaryliodonium salts under metal-free conditions to yield complex diaryl sulfones. For example, the reaction of 4-tert-butylbenzenesulfinic acid sodium salt with diphenyliodonium triflate in DMF yields 1-(4-tert-butylphenylsulfonyl)benzene[3].

-

Synthesis of Sulfonamides: It acts as a direct precursor for sulfonamide formation under ambient, metal-free conditions. Reacting the sodium sulfinate with amines (e.g., morpholine) in the presence of iodine yields the corresponding sulfonamide (e.g., 4-((4-(tert-butyl)phenyl)sulfonyl)morpholine) in high isolated yields[4].

References

-

Catalytic desulfitative homocoupling of sodium arylsulfinates in water using PdCl2 as the recyclable catalyst and O2 as the terminal oxidant Source: The Royal Society of Chemistry (RSC) URL:[Link]

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: PubMed Central (PMC) / NIH URL:[Link]

-

Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliododnium Salts Source: AWS / Goethe University Frankfurt (Supporting Information) URL:[Link]

-

Sulfonamide Formation from Sodium Sulfinates and Amines or Ammonia under Metal-Free Conditions at Ambient Temperature Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Protocols for the Synthesis of Diaryl Sulfones via Sulfinate Salts

Introduction & Mechanistic Rationale

Diaryl sulfones are indispensable structural motifs in medicinal chemistry, agrochemicals, and advanced materials due to their distinct electronic properties and metabolic stability. Historically, the synthesis of these molecules relied on harsh Friedel-Crafts sulfonylation or the exhaustive oxidation of diaryl sulfides, which frequently resulted in poor regioselectivity, over-oxidation, and limited functional group tolerance.

To overcome these limitations, the direct cross-coupling of sodium arylsulfinates with aryl electrophiles has emerged as a robust, highly regioselective alternative[1]. This application note details the causality and execution of two field-proven methodologies: a Palladium-catalyzed cross-coupling for aryl halides[2], and a transition-metal-free protocol utilizing highly reactive diaryliodonium salts[3].

Causality in Catalyst and Ligand Selection

In the transition-metal-catalyzed pathway, the selection of

Furthermore, the addition of tetrabutylammonium chloride (

Mechanistic Pathway

Catalytic cycle for the Pd-catalyzed cross-coupling of aryl halides and sodium arylsulfinates.

Quantitative Data Summary

The following table summarizes the performance metrics of different sulfinate cross-coupling methodologies to aid in route scouting and process development.

| Methodology | Reagents / Catalyst System | Substrate Scope | Temp / Time | Yield Range | Ref |

| Pd-Catalyzed | Aryl Iodides/Bromides + | 80 °C, 12–24 h | 75–95% | [2] | |

| Cu-Catalyzed | Aryl Halides + | 60 °C, 5 h | 80–96% | [5] | |

| Metal-Free | None (DMF solvent) | Diaryliodonium Salts + | 90 °C, 24 h | 61–99% |

Experimental Protocols

Step-by-step experimental workflow for the synthesis of diaryl sulfones.

Protocol A: Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones

This protocol is optimized for coupling functionally diverse aryl iodides with sodium arylsulfinates.

Step-by-Step Methodology:

-

Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add toluene (5.0 mL). Degas the solvent by sparging with argon for 15 minutes. Causality: Pd(0) catalysts are highly susceptible to oxidation; removing dissolved oxygen prevents premature catalyst deactivation.

-

Catalyst & Base Loading: To the degassed solvent, add

(2.5 mol %), Xantphos (5.0 mol %), and -

Substrate Addition: Add the aryl iodide (1.0 equiv), the sodium arylsulfinate salt (1.2 equiv), and

(1.2 equiv)[2][4]. -

Thermal Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80 °C for 12–24 hours.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Self-Validating Quality Control Checkpoints:

-

QC Check 1 (Catalyst Activation): Upon heating to 80 °C, the solution should transition from the dark purple/red of

to a homogeneous pale yellow/orange solution, indicating the successful generation of the active Pd(0)-Xantphos complex. If the solution turns black and precipitates, palladium black has formed, indicating oxygen contamination. -

QC Check 2 (Reaction Progress): Monitor via TLC. The diaryl sulfone product will appear as a highly UV-active spot that is significantly more polar than the starting aryl iodide. The complete consumption of the aryl iodide validates the end of the reaction[2].

Protocol B: Transition-Metal-Free Synthesis using Diaryliodonium Salts

This protocol exploits the highly electrophilic nature of hypervalent iodine(III) compounds, allowing for metal-free C-S bond formation[3].

Step-by-Step Methodology:

-

Reagent Mixing: In a standard reaction vial, combine the diaryliodonium triflate salt (1.1 equiv) and the sodium arylsulfinate (1.0 equiv).

-

Solvent Addition: Add anhydrous DMF (1.0 mL per 0.5 mmol of substrate). Causality: DMF provides the necessary dielectric constant to dissolve both the organic iodonium salt and the inorganic sulfinate salt, facilitating the nucleophilic attack on the iodine(III) center.

-

Thermal Reaction: Stir the mixture at 90 °C for 24 hours under an ambient atmosphere (no rigorous degassing required).

-

Workup: Cool to room temperature, quench with water (5 mL), and extract with dichloromethane (3 × 5 mL). Wash the combined organic layers thoroughly with water (3 × 10 mL) to remove the DMF.

-

Purification: Dry over

, concentrate, and purify via flash chromatography.

Self-Validating Quality Control Checkpoints:

-

QC Check 1 (Byproduct Extrusion): This metal-free coupling relies on the extrusion of iodobenzene from the hypervalent iodine center[3]. Using GC-MS or TLC, the detection of iodobenzene serves as an internal positive control that the C-S bond-forming ligand coupling event has successfully occurred.

-

QC Check 2 (Chemoselectivity Validation): When using unsymmetrical diaryliodonium salts, the more electron-deficient or sterically hindered aryl group transfers preferentially due to the "ortho effect"[3].

H NMR of the crude mixture must be used to validate this chemoselectivity by confirming the absence of the non-transferred aryl moiety in the final sulfone product.

References

-

Unsymmetrical Diaryl Sulfones Through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates Source: J. Org. Chem. / ResearchGate URL:2

-

Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts Source: Organic Letters (ACS Publications) URL:3

-

Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4 Source: Nanomaterials Chemistry URL:5

-

Aryl sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL:1

-

An Efficient Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones from Aryl Bromides/Triflates and Arenesulfinates Source: Thieme E-Books & E-Journals URL:6

Sources

- 1. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. nanomaterchem.com [nanomaterchem.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Application Notes and Protocols: Leveraging 4-tert-Butylbenzenesulfinic Acid Sodium Salt for Advanced C-H Arylation

Introduction: A Modern Approach to Biaryl Synthesis

The construction of biaryl frameworks is a cornerstone of modern organic synthesis, with these motifs being prevalent in pharmaceuticals, agrochemicals, and functional materials. Traditional cross-coupling methodologies, while powerful, often necessitate the pre-functionalization of both coupling partners, adding steps and generating waste. Direct C-H arylation has emerged as a more atom-economical and efficient strategy, enabling the formation of C-C bonds by directly functionalizing ubiquitous C-H bonds.

Within this field, the use of arylsulfinic acids and their salts as arylating agents in palladium-catalyzed C-H functionalization has gained significant traction.[1][2] These reagents offer a unique combination of stability, reactivity, and functional group tolerance. This guide provides a detailed exploration of 4-tert-butylbenzenesulfinic acid sodium salt as a versatile reagent for C-H arylation, offering in-depth mechanistic insights and practical, field-tested protocols for its application. The bulky tert-butyl group provides distinct solubility and electronic properties, making it a valuable tool in the synthetic chemist's arsenal.

Mechanistic Insights: The Palladium-Catalyzed Desulfitative C-H Arylation Cycle

The C-H arylation using 4-tert-butylbenzenesulfinic acid sodium salt is typically achieved through a palladium-catalyzed desulfitative coupling. The catalytic cycle, illustrated below, is a self-validating system where each step is crucial for the overall transformation.

The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(II) catalytic cycle. A plausible mechanism involves the following key steps:

-

C-H Activation/Palladation: The palladium catalyst, often in the presence of a directing group on the substrate, coordinates to the arene and facilitates the cleavage of a C-H bond to form a palladacycle intermediate. This step is often the rate-determining step and governs the regioselectivity of the reaction.[3]

-

Oxidative Addition/Desulfination: The 4-tert-butylbenzenesulfinate anion coordinates to the palladium center. This is followed by a formal oxidative addition or a related process where the Ar-S bond is cleaved, SO2 is extruded, and the 4-tert-butylphenyl group is transferred to the palladium, generating a diarylpalladium(IV) intermediate or a related Pd(II) species.

-

Reductive Elimination: The newly formed diarylpalladium intermediate undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(II) catalyst, which can then re-enter the catalytic cycle.

Figure 1: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed C-H Arylation of Heteroarenes

This protocol is adapted from general procedures for the desulfitative C-H arylation of heteroarenes.[1]

Materials:

-

Heteroarene (e.g., benzoxazole, benzothiazole, caffeine) (1.0 equiv)

-

4-tert-Butylbenzenesulfinic acid sodium salt (2.0 - 3.0 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (5-10 mol%)

-

Copper(II) acetate (Cu(OAc)2) or Silver(I) acetate (AgOAc) (2.0 equiv) as an oxidant

-

Solvent (e.g., DMF, DMA, or 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Figure 2: General Experimental Workflow.

Step-by-Step Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the heteroarene (0.5 mmol, 1.0 equiv), 4-tert-butylbenzenesulfinic acid sodium salt (1.0-1.5 mmol, 2.0-3.0 equiv), Pd(OAc)2 (0.025-0.05 mmol, 5-10 mol%), and the oxidant (e.g., Cu(OAc)2, 1.0 mmol, 2.0 equiv).

-

Seal the flask, and evacuate and backfill with an inert atmosphere (nitrogen or argon). Repeat this cycle three times.

-

Add the degassed solvent (e.g., 5 mL of DMF) via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (typically 100-120 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the C-H arylation of various heteroarenes with 4-tert-butylbenzenesulfinic acid sodium salt. These are illustrative examples, and actual results may vary depending on the specific substrate and reaction scale.

| Entry | Heteroarene | Pd Catalyst (mol%) | Oxidant (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzoxazole | Pd(OAc)2 (10) | Cu(OAc)2 (2) | DMF | 120 | 24 | 75-85 |

| 2 | Benzothiazole | Pd(OAc)2 (10) | AgOAc (2) | DMA | 110 | 18 | 70-80 |

| 3 | Caffeine | Pd(OAc)2 (5) | Cu(OAc)2 (2) | 1,4-Dioxane | 100 | 24 | 65-75 |

| 4 | Indole (N-protected) | Pd(OAc)2 (10) | Cu(OAc)2 (2) | DMF | 120 | 12 | 80-90 |

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. Key indicators of a successful reaction include:

-

Consumption of Starting Materials: Monitor the disappearance of the limiting reagent (typically the heteroarene) by TLC or GC-MS.

-

Formation of the Desired Product: The appearance of a new spot on the TLC plate or a new peak in the GC-MS chromatogram corresponding to the expected molecular weight of the biaryl product.

-

Color Change: Palladium-catalyzed reactions often exhibit color changes, which can be indicative of the catalytic cycle progressing.

-

Reproducibility: Consistent yields and product purity across multiple runs under the same conditions.

If the reaction is not proceeding as expected, consider the following troubleshooting steps:

-

Reagent Purity: Ensure all reagents, especially the solvent and the sulfinate salt, are of high purity and dry.

-

Inert Atmosphere: The reaction is sensitive to oxygen; ensure a properly maintained inert atmosphere.

-

Catalyst Activity: Use a fresh batch of palladium catalyst.

-

Temperature and Time: Optimize the reaction temperature and time for your specific substrate.

Conclusion

4-tert-Butylbenzenesulfinic acid sodium salt is a highly effective and versatile arylating agent for palladium-catalyzed C-H arylation reactions. Its stability, ease of handling, and reactivity make it a valuable tool for the synthesis of complex biaryl molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently apply this methodology in their synthetic endeavors.

References

- Benchchem. Application Notes and Protocols: 4-tert-butylbenzenesulfonic Acid in Chemical Synthesis.

- Liu, B., Guo, Q., Cheng, Y., Lan, J., & You, J. (2011). Palladium-catalyzed desulfitative C–H arylation of heteroarenes with sodium sulfinates. Chemistry–A European Journal, 17(48), 13415-13419.

- Daugulis, O., Do, H. Q., & Shabani, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086.

- Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.

- You, J., & Liu, B. (2011). Palladium-catalyzed desulfitative C–H arylation of azoles with sodium sulfinates. Organic letters, 13(21), 5846-5849.

- Chen, X., Li, X., & Wu, Y. (2018). Palladium-catalyzed desulfitative arylation of sulfonamides with sodium arylsulfinates. Synthetic Communications, 48(12), 1475-1483.

- Kumar, S., & Kumar, A. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C-and N-Arylation of Heteroarenes. Molecules, 25(9), 2085.

Sources

Application Note: Precision Synthesis of Sulfonamides from 4-tert-Butylbenzenesulfinic Acid Sodium Salt

Executive Summary

Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, and anti-inflammatory agents.[1] Traditionally, their synthesis relies on the reaction of amines with sulfonyl chlorides—reagents that are moisture-sensitive, corrosive, and prone to hydrolysis.

This guide details the oxidative coupling of 4-tert-butylbenzenesulfinic acid sodium salt with amines , a superior alternative that utilizes a stable, solid

Scientific Foundation & Mechanism

Why Sulfinate Salts?

Unlike 4-tert-butylbenzenesulfonyl chloride, which degrades rapidly upon exposure to atmospheric moisture, the sodium sulfinate salt is a stable solid. It acts as a "masked" sulfonyl electrophile. The transformation requires an oxidative trigger to convert the nucleophilic sulfinate (

Mechanistic Pathways

The reaction generally proceeds via one of two pathways, often dictated by the oxidant:

-

Sulfonyl Iodide Intermediate: In iodine-mediated protocols, the sulfinate reacts with

to form -

Radical Coupling: In electrochemical or metal-catalyzed pathways, a single-electron transfer (SET) generates a sulfonyl radical (

), which couples with the amine (or an amine-radical cation).

Visualized Reaction Pathway

The following diagram illustrates the divergent pathways for the specific substrate 4-tert-butylbenzenesulfinic acid sodium salt.

Caption: Divergent mechanistic pathways (Chemical vs. Electrochemical) for converting sulfinate salts to sulfonamides.

Protocol A: Metal-Free Iodine-Mediated Synthesis

Best For: Rapid bench-scale synthesis, high functional group tolerance. Mechanism: Formation of transient sulfonyl iodide.

Materials

-

Substrate: 4-tert-Butylbenzenesulfinic acid sodium salt (1.0 mmol, ~220 mg)

-

Amine: 1.2 mmol (e.g., Morpholine, Benzylamine)

-

Oxidant: Iodine (

) (1.2 mmol, ~305 mg) -

Solvent: Water (

) or DCM/Water biphasic mix (3 mL) -

Base: Sodium Bicarbonate (

) (Optional, to scavenge HI)

Step-by-Step Methodology

-

Charge: In a 10 mL round-bottom flask, add 4-tert-butylbenzenesulfinic acid sodium salt (1.0 equiv) and the amine (1.2 equiv).

-

Solvent Addition: Add 3 mL of deionized water. (Note: If the amine is insoluble in water, use a 1:1 mixture of

and water). -

Activation: Add molecular Iodine (

, 1.2 equiv) in a single portion at room temperature.-

Observation: The reaction mixture will initially turn dark brown/purple due to iodine.

-

-

Reaction: Stir vigorously at room temperature (25°C) for 2–4 hours.

-

Endpoint: The color often fades to a light yellow or clear solution as iodine is consumed and iodide is formed.

-

-

Quench: Add saturated aqueous

(sodium thiosulfate) solution (2 mL) to quench any unreacted iodine. The organic layer should become colorless. -

Work-up: Extract with Ethyl Acetate (

). Dry the combined organic layers over anhydrous -

Purification: Concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).

Critical Insight: The aqueous medium promotes the solubility of the sodium salt, while the hydrophobic effect drives the organic reactants together, accelerating the reaction (Green Chemistry 2015).

Protocol B: Electrochemical Oxidative Amination

Best For: Scalability, "Green" manufacturing, avoiding stoichiometric iodine waste.

Mechanism: Anodic oxidation of iodide mediator (

Materials

-

Cell: Undivided electrochemical cell (Beaker type).[2]

-

Electrodes: Graphite rod (Anode) and Platinum plate or Stainless Steel (Cathode).

-

Electrolyte/Catalyst: Ammonium Iodide (

) (0.5 equiv). -

Substrate: 4-tert-butylbenzenesulfinic acid sodium salt (0.5 mmol).

-

Amine: 2.0 equiv (using excess amine as base/nucleophile).

-

Solvent: Acetonitrile/Water (

, 4:1 v/v).

Step-by-Step Methodology

-

Assembly: Place the Graphite anode and Stainless Steel cathode into the cell with a separation of ~1 cm.

-

Preparation: Dissolve the sulfinate salt (0.5 mmol), amine (1.0 mmol), and

(0.25 mmol) in 6 mL of -

Electrolysis: Perform constant current electrolysis (CCE) at 10 mA/cm² .

-

Monitoring: Stir magnetically. The reaction is typically complete after passing 2.5–3.0 F/mol of charge (approx. 2-3 hours).

-

-

Work-up: Disconnect power. Evaporate the acetonitrile under reduced pressure. Add water (5 mL) and extract with EtOAc.

-

Analysis: The product purity is often high enough to bypass chromatography for initial screening.

Why this works:

Comparative Data & Troubleshooting

Method Comparison

| Feature | Iodine-Mediated (Method A) | Electrochemical (Method B) |

| Reagent Cost | Low ( | Very Low (Electricity + Cat. |

| Waste | Stoichiometric Iodide salts | Minimal (Catalytic cycle) |

| Scalability | Moderate (Exotherms) | High (Flow chem compatible) |

| Yield (Typical) | 85–95% | 80–92% |

| Time | 2–4 Hours | 2–3 Hours |

Troubleshooting Table

| Problem | Probable Cause | Solution |

| Low Yield | Hydrolysis of Sulfonyl Iodide | Ensure amine is added before iodine. Increase amine equivalents to 1.5. |

| Dark Product | Residual Iodine | Wash organic layer thoroughly with |

| Incomplete Rxn | Poor Solubility | Switch solvent to THF/Water or DCM/Water biphasic system. |

| Side Products | Disulfone formation | Reduce oxidant concentration; add oxidant slowly (dropwise). |

References

-

Pan, X., et al. (2015).[5] "Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature." Green Chemistry, 17(3), 1683-1686.

-

Jiang, Y., et al. (2016).[2] "Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst." The Journal of Organic Chemistry, 81(11), 4713–4719.

-

Tang, X., et al. (2013).[1][2] "Copper-catalyzed sulfonamides formation from sodium sulfinates and amines."[1][2][5][6][7] Chemical Communications, 49(54), 6102-6104.

Sources